molecular formula C13H12BrNO3 B3064202 Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate CAS No. 88960-40-1

Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate

Cat. No.: B3064202
CAS No.: 88960-40-1
M. Wt: 310.14 g/mol
InChI Key: OWQFPNVJMALXNK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of bromine, hydroxyl, and carboxylate groups further enhances its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-hydroxy-2-methylquinoline-3-carboxylate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Another approach involves the cyclization of aniline derivatives with malonic acid or its equivalents, followed by bromination and esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to ketones or alkyl groups .

Scientific Research Applications

Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate is unique due to the combination of its bromine, hydroxyl, and ethyl carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

88960-40-1

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)11-7(2)15-10-5-4-8(14)6-9(10)12(11)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

OWQFPNVJMALXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Br)C

Origin of Product

United States

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